(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPUCNTAHSKSY-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iridium-Catalyzed Enantioselective Hydrogenation
The most efficient route involves asymmetric hydrogenation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one using a chiral iridium catalyst. In a landmark study, Yin et al. achieved 99% yield and >99% ee using bis(1,5-cyclooctadiene)diiridium(I) dichloride coordinated with a ferrocene-based amphox ligand (f-amphox) under 38002.6 Torr H₂ pressure in ethanol/hexane at 25–30°C. The reaction proceeds via dynamic kinetic resolution, where the catalyst selectively reduces the ketone to the (S)-alcohol while suppressing racemization.
Reaction Conditions:
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Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + f-amphox (1.1 mol%)
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Solvent: Ethanol/hexane (3:1 v/v)
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Temperature: 25–30°C
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Pressure: 38002.6 Torr H₂
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Time: 4 hours
This method’s scalability was demonstrated in a glovebox-autoclave system, achieving a turnover number (TON) of 1,980 and turnover frequency (TOF) of 495 h⁻¹.
Biocatalytic Reduction Using Microbial Systems
Enantioselective Reduction with Candida tropicalis
Biocatalytic approaches offer a green alternative to transition-metal catalysts. Candida tropicalis PBR-2 MTCC 5158 selectively reduces 2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one to the (S)-alcohol with >99% ee under mild conditions. The enzyme responsible, a ketoreductase, operates optimally at pH 7.0 and 30°C, requiring NADPH as a cofactor.
Optimized Parameters:
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Substrate concentration: 10 mM
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Cell loading: 20 g/L (wet weight)
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Co-substrate: Glucose (2% w/v) for NADPH regeneration
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Yield: 43% (preparative scale)
Despite lower yields compared to chemical methods, this system’s broad substrate tolerance and minimal byproducts make it suitable for fine chemical synthesis.
Grignard Addition to 4-Isopropylbenzaldehyde
Chloro-Grignard Reagent Strategy
A two-step synthesis via Grignard addition was reported by Kappe et al., albeit for a structurally analogous compound. 4-Isopropylbenzaldehyde reacts with chloroiodomethane in the presence of TurboGrignard (MgCl₂·LiCl) at −20°C in tetrahydrofuran (THF), followed by acidic workup to yield the racemic alcohol. Enantioselectivity requires subsequent kinetic resolution using lipases or chiral acids.
Reaction Steps:
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Grignard Formation:
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Reagents: MgCl₂·LiCl, chloroiodomethane, THF, −20°C
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Intermediate: 2-Chloro-1-[4-(propan-2-yl)phenyl]ethanol (racemic)
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Kinetic Resolution:
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Catalyst: Candida antarctica lipase B (CAL-B)
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Acyl donor: Vinyl acetate
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ee: 98% (S)-enantiomer after 48 hours
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This method’s drawback lies in the need for resolution, reducing overall yield to 65–70%.
Chlorination of Secondary Alcohols
Direct Chlorination with SOCl₂
Racemic 1-[4-(propan-2-yl)phenyl]ethanol undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding 2-chloro-1-[4-(propan-2-yl)phenyl]ethanol with 85% conversion. Stereochemical control is unattainable here, necessitating chiral chromatography for enantiomer separation.
Side Reactions:
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Over-chlorination at the isopropyl group (5–7% byproducts)
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Formation of sulfonic acid esters (traces)
Comparative Analysis of Methods
| Method | Catalyst/System | Yield | ee | Scale-Up Potential |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir/f-amphox | 99% | >99% | High (autoclave) |
| Biocatalytic Reduction | Candida tropicalis | 43% | >99% | Moderate |
| Grignard + Resolution | TurboGrignard + CAL-B | 70% | 98% | Low |
| Direct Chlorination | SOCl₂ | 85% | 0% | High (industrial) |
Chemical Reactions Analysis
Types of Reactions
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethanone.
Reduction: Formation of 1-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of 2-azido-1-[4-(propan-2-yl)phenyl]ethanol or 2-thio-1-[4-(propan-2-yl)phenyl]ethanol.
Scientific Research Applications
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen substituents (Cl, F, CF₃) in analogs (e.g., ) introduce electron-withdrawing effects, altering solubility and reactivity. For example, the trifluoromethyl group in enhances lipophilicity, which could impact membrane permeability in biological systems.
- Steric Effects :
Physicochemical Properties
Computational Insights
Density functional theory (DFT) methods () and wavefunction analysis tools like Multiwfn () could model these compounds’ electronic structures, noncovalent interactions (e.g., hydrogen bonds, van der Waals forces ), and stereoelectronic effects. For example:
- The chlorine atom at the β-position may participate in halogen bonding, as suggested by noncovalent interaction (NCI) analysis .
- The S-configuration ensures specific spatial arrangements critical for enantioselective synthesis or chiral recognition.
Biological Activity
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol, also known as a chiral compound with significant stereochemical properties, has garnered attention for its potential biological activities. The compound's unique structure, featuring a chlorine atom and a hydroxyl group, positions it as a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| IUPAC Name | (1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
| CAS Number | 1212162-35-0 |
| Molecular Formula | C₁₁H₁₅ClO |
| Melting Point | Not specified |
The synthesis typically involves chlorination followed by hydroxylation, often utilizing a chiral auxiliary to ensure the correct stereochemistry. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene .
The biological activity of this compound is largely attributed to its interactions with biological targets. The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, while the chlorine atom can engage in halogen bonding. These interactions potentially modulate enzyme activity and receptor binding, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivative compounds have shown selective activity against Chlamydia species and moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. The mechanism appears to involve disruption of cellular processes essential for pathogen viability .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are hypothesized to arise from inhibition of specific inflammatory pathways, although detailed mechanisms remain to be elucidated .
Study on Antichlamydial Activity
A study investigated the antichlamydial activity of various derivatives based on similar structural frameworks. The results indicated that certain modifications enhanced their efficacy against Chlamydia, suggesting that this compound could serve as a scaffold for developing new antichlamydial agents .
Evaluation of Toxicity
Toxicity assessments have been conducted using human cell lines and Drosophila melanogaster models. These studies aim to establish safety profiles for compounds related to this compound, confirming that they do not exhibit significant cytotoxicity at therapeutic concentrations .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
